Azocan-1-yl(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(oxo)acetic acid is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an azocane ring and an oxoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Azocan-1-yl(oxo)acetic acid typically involves the oxidation of Azocan-1-yl(triphenyl) with an oxidant . This method is relatively straightforward and yields the desired product with high purity.
Industrial Production Methods: . The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Azocan-1-yl(oxo)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the oxoacetic acid moiety.
Substitution: The azocane ring can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidants such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Azocan-1-yl(oxo)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Azocan-1-yl(oxo)acetic acid involves its interaction with various molecular targets. The azocane ring and oxoacetic acid moiety can participate in binding interactions with proteins and enzymes, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Azocane-1-carboxylic acid: Similar structure but lacks the oxo group.
Azocan-1-ylacetic acid: Similar but without the oxo group on the acetic acid moiety.
Uniqueness: Azocan-1-yl(oxo)acetic acid is unique due to the presence of both the azocane ring and the oxoacetic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required.
Properties
IUPAC Name |
2-(azocan-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSNZTMEKBYIQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266713 |
Source
|
Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-56-9 |
Source
|
Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.